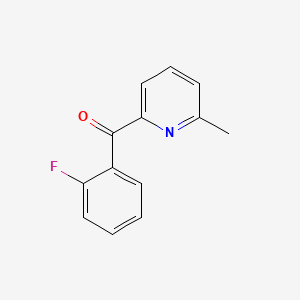

2-(2-Fluorobenzoyl)-6-methylpyridine

Overview

Description

“2-Fluorobenzoyl chloride” is a laboratory chemical . It reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .

Synthesis Analysis

The synthesis of “2-Fluorobenzoyl chloride” involves the reaction with ethyl 5-amino-1-methylpyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structures and conformational compositions of “2-Fluorobenzoyl chloride” have been investigated using gas electron diffraction data .

Chemical Reactions Analysis

“2-Fluorobenzoyl chloride” reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .

Physical And Chemical Properties Analysis

“2-Fluorobenzoyl chloride” is a colorless liquid with a refractive index of 1.536. It has a boiling point of 90-92 °C/15 mmHg and a melting point of 4 °C. The density is 1.328 g/mL at 25 °C .

Scientific Research Applications

Application 1: Ni(II) Sensor in Micromolar Concentration Level and its Application in Live Cell Imaging

- Summary of the Application : The compound “2-(2-Fluorobenzoyl)-N-(2-Methoxyphenyl)Hydrazinecarbothioamide” which is a derivative of “2-(2-Fluorobenzoyl)-6-methylpyridine” has been used as a fluorescent probe for the selective detection of Ni(II) ions in mixed aqueous-organic solution . This is important because accumulation of heavy metals like nickel in soils can impact soil fertility and hinder the effective supply of nutrients for vegetation .

- Methods of Application or Experimental Procedures : Through fluorescence titration at 488 nm, it was confirmed that the ligand showed remarkable emission by complexation between the ligand and Ni(II), while it appeared no emission in case of the competitive ions .

- Results or Outcomes : The ligand exhibited no toxicity with precise cell permeability toward normal living cells using L929 cell lines in a bio-imaging experiment investigated through a confocal fluorescence microscope . The non-toxic behavior of the ligand and its ability to track the Ni2+ in living cells suggest its possibility to use in biological systems as a nickel sensor .

Application 2: Study of Molecular Conformational Structures

- Summary of the Application : The gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride, a compound related to “2-(2-Fluorobenzoyl)-6-methylpyridine”, have been investigated . This study is important for understanding the behavior and properties of these molecules.

- Methods of Application or Experimental Procedures : The investigation was conducted using gas electron diffraction data obtained from experiments performed in the laboratories of the University of Oslo and Oregon State University . The refinements on the experimental data have been aided by normal coordinate calculations as well as extensive ab initio molecular orbital and density functional theory calculations .

- Results or Outcomes : The study found that the three title molecules each exist in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions . There were also several trends in molecular or conformational behavior with increasing ortho halogen atomic size .

Application 3: Synthesis of Fluorescent Probes

- Summary of the Application : The compound “2-(2-Fluorobenzoyl)-N-(2-Methoxyphenyl)Hydrazinecarbothioamide”, a derivative of “2-(2-Fluorobenzoyl)-6-methylpyridine”, has been used as a fluorescent probe for the selective detection of transition metal ions . This is important because these ions are biologically and environmentally significant .

- Methods of Application or Experimental Procedures : The ligand showed remarkable emission by complexation between the ligand and the metal ions, while it appeared no emission in case of the competitive ions . The ligand exhibited no toxicity with precise cell permeability toward normal living cells using L929 cell lines in a bio-imaging experiment investigated through a confocal fluorescence microscope .

- Results or Outcomes : The non-toxic behavior of the ligand and its ability to track the metal ions in living cells suggest its possibility to use in biological systems as a sensor .

Safety And Hazards

properties

IUPAC Name |

(2-fluorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBGZFAHPHZNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorobenzoyl)-6-methylpyridine | |

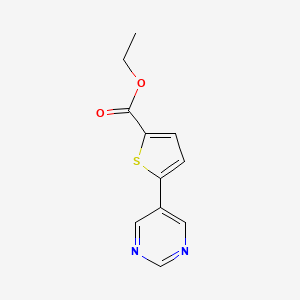

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391952.png)

![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B1391958.png)